Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonyl group, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Properties
IUPAC Name |
methyl 2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-8-12(9(2)19-13-8)21(16,17)14-5-4-10(6-14)20-7-11(15)18-3/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRRTQWVVRGEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)SCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the isoxazole ring through a cycloaddition reaction. The sulfonyl group is then introduced via sulfonylation, and the pyrrolidine ring is incorporated through a nucleophilic substitution reaction. The final step involves the esterification of the thioacetate moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of metal-free catalysts to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Additionally, continuous flow chemistry techniques can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the isoxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrrolidine ring .
Scientific Research Applications
Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The isoxazole ring and sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and sulfonyl-containing molecules, such as:
- 3,5-Dimethylisoxazole
- Sulfonyl pyrrolidine derivatives
- Thioacetate esters
Uniqueness
Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 2-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate, a compound characterized by its complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 353.40 g/mol. Its structure features a pyrrolidine ring linked to a sulfonyl group and a dimethylisoxazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.40 g/mol |
| CAS Number | 2034443-72-4 |
Research indicates that the primary target of this compound is Bromodomain-containing protein 4 (BRD4) . This target is involved in regulating gene transcription and plays a role in various cellular processes including cell cycle regulation and apoptosis.
Antitumor Activity
Several studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives containing isoxazole rings have shown significant inhibitory effects against various cancer cell lines. A study demonstrated that compounds with similar moieties exhibited anti-proliferative effects on breast cancer cell lines, suggesting that this compound may possess similar properties .
Antimicrobial Activity
Research into related pyrazole derivatives has shown promising antimicrobial activity. The structural similarity suggests that this compound could also exhibit antimicrobial properties, warranting further investigation .
Case Studies and Research Findings
- Anticancer Studies : A recent study evaluated the cytotoxic effects of various isoxazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity and potential for combination therapy with existing chemotherapeutics like doxorubicin .
- Inflammation Models : In models of inflammation, compounds derived from sulfonamide structures have demonstrated efficacy in reducing inflammatory markers. While specific studies on this compound are lacking, the existing literature supports the hypothesis that it may exert similar effects due to its sulfonamide content.
- Antimicrobial Efficacy : Related compounds have been tested for their antimicrobial properties against various pathogens. The findings suggest a need for further exploration of this compound in this context as well .
Q & A
Q. How can machine learning enhance the design of derivatives with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
